

An In-depth Technical Guide to the Solubility Profile of UniPR1449

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Compound of Interest		
Compound Name:	UniPR1449	
Cat. No.:	B12377551	Get Quote

This technical guide provides a comprehensive overview of the solubility characteristics of **UniPR1449**, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals to support formulation development and further preclinical and clinical evaluation.

Physicochemical Properties of UniPR1449

The fundamental physicochemical properties of **UniPR1449** have been characterized to provide a foundational understanding of its solubility behavior. These properties are summarized in the table below.

Property	Value	Method
Molecular Weight	450.5 g/mol	LC-MS
pKa (acidic)	8.2	Potentiometric Titration
pKa (basic)	3.5	Potentiometric Titration
LogP	3.8	HPLC
Polar Surface Area	85 Ų	In Silico Calculation

Aqueous Solubility Profile



The aqueous solubility of **UniPR1449** was assessed under various pH conditions to simulate physiological environments. Both thermodynamic and kinetic solubility assays were performed.

Table 2.1: Thermodynamic and Kinetic Aqueous Solubility of UniPR1449

Medium	рН	Thermodynamic Solubility (µg/mL)	Kinetic Solubility (μg/mL)
Phosphate Buffered Saline (PBS)	7.4	15.2 ± 1.8	45.8 ± 5.1
Acetate Buffer	5.0	150.6 ± 12.3	210.4 ± 18.9
Simulated Gastric Fluid (SGF)	1.2	250.1 ± 21.5	> 300
Simulated Intestinal Fluid (SIF)	6.8	20.5 ± 2.1	55.3 ± 6.2

Experimental Protocols: Aqueous Solubility

Objective: To determine the equilibrium solubility of **UniPR1449** in various aqueous media.

Materials:

- UniPR1449 (solid powder)
- Aqueous buffers (PBS pH 7.4, Acetate buffer pH 5.0, SGF, SIF)
- 1.5 mL glass vials
- Thermomixer
- Centrifuge
- HPLC-UV system

Procedure:



- Accurately weigh 1 mg of solid UniPR1449 into a 1.5 mL glass vial.[1]
- Add 1 mL of the respective aqueous buffer to the vial.[1]
- Incubate the vials in a thermomixer at 25°C with continuous agitation at 700 rpm for 24 hours to ensure equilibrium is reached.[1]
- After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess undissolved solid.
- Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC-UV analysis.
- Quantify the concentration of dissolved **UniPR1449** against a standard calibration curve.

Objective: To determine the solubility of **UniPR1449** from a DMSO stock solution in aqueous media, mimicking conditions in early-stage in vitro screening.

Materials:

- UniPR1449 (10 mM stock in DMSO)
- Aqueous buffers (as above)
- 96-well microtiter plates
- Plate shaker
- Nephelometer or LC-MS/MS system

Procedure:

- Prepare a 10 mM stock solution of UniPR1449 in 100% DMSO.[2]
- Add 2 μ L of the DMSO stock solution to 98 μ L of the respective aqueous buffer in a 96-well plate. This results in a final concentration of 200 μ M with 2% DMSO.[2]
- Seal the plate and shake at room temperature for 2 hours.[3]



 Analyze the samples directly by nephelometry to measure turbidity, or filter the samples and quantify the concentration of the filtrate using a validated LC-MS/MS method.[3][4]

Solubility in Organic Solvents and Co-solvent Systems

The solubility of **UniPR1449** was evaluated in various organic solvents and co-solvent systems commonly used in preclinical and clinical formulations.

Table 4.1: Solubility of **UniPR1449** in Organic Solvents and Co-solvents

Solvent/Co-solvent System	Ratio (v/v)	Solubility (mg/mL)
DMSO	-	> 200
Ethanol	-	12.5 ± 1.1
Propylene Glycol	-	5.8 ± 0.6
PEG 400	-	25.3 ± 2.4
Ethanol:PEG 400	20:80	35.1 ± 3.2
Ethanol:Propylene Glycol:Water	10:40:50	2.1 ± 0.3

Experimental Protocol: Solubility in Organic Solvents

Objective: To determine the saturation solubility of **UniPR1449** in various organic solvents and co-solvent mixtures.

Materials:

- UniPR1449 (solid powder)
- Organic solvents (DMSO, Ethanol, Propylene Glycol, PEG 400)
- Co-solvent mixtures



- Glass vials
- Vortex mixer
- HPLC-UV system

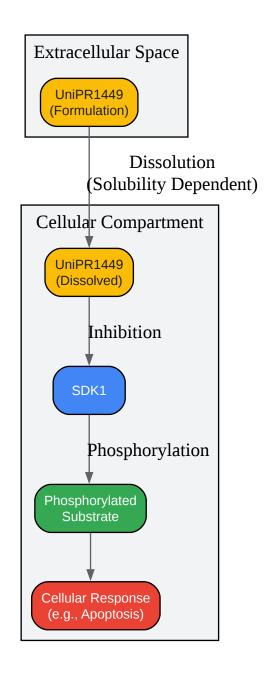
Procedure:

- Add an excess amount of solid UniPR1449 to a glass vial.
- Add a known volume of the solvent or co-solvent system.
- Vortex the mixture vigorously for 2 minutes.
- Place the vials on a rotating shaker at room temperature for 24 hours.
- Visually inspect for the presence of undissolved solid. If none is present, add more solid and repeat from step 3.
- Once equilibrium is reached with excess solid present, centrifuge the samples to pellet the undissolved compound.
- Dilute an aliquot of the supernatant with the appropriate mobile phase and quantify the concentration using a validated HPLC-UV method.

Visualizations

The therapeutic effect of **UniPR1449** is hypothesized to involve the inhibition of the hypothetical "Solubility-Dependent Kinase" (SDK1) pathway. The bioavailability and target engagement of **UniPR1449** are directly influenced by its solubility in the cellular microenvironment.



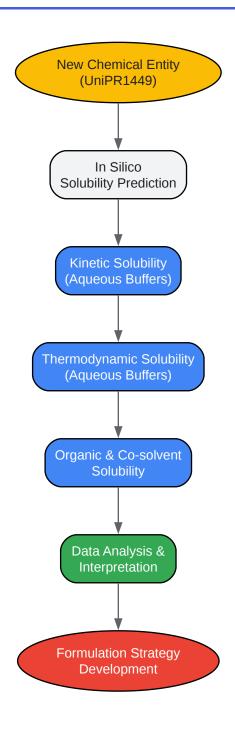


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Caption: Hypothetical SDK1 signaling pathway inhibited by **UniPR1449**.

The following diagram outlines the comprehensive workflow for characterizing the solubility profile of a new chemical entity like **UniPR1449**.





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Caption: Experimental workflow for assessing the solubility of UniPR1449.

Summary and Formulation Considerations

UniPR1449 exhibits pH-dependent aqueous solubility, with significantly higher solubility in acidic environments. Its low solubility in neutral and intestinal pH ranges suggests that oral bioavailability may be a challenge. The compound is highly soluble in DMSO and PEG 400,



indicating potential for the development of lipid-based or co-solvent formulations for preclinical and potentially clinical studies. Further investigation into amorphous solid dispersions and nano-formulations is warranted to enhance the dissolution rate and overall exposure of **UniPR1449**.

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